1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol is a complex organic compound characterized by its unique structural components. It features a pyrido[2,3-b]pyrazine core that is substituted with a chlorine atom and an ethane-1,2-diol moiety. The compound has the molecular formula and a molecular weight of approximately 229.66 g/mol. Its systematic name is (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol, and it is recognized by the CAS number 1638604-17-7 .
The biological activity of 1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol is notable for its potential interactions with various biological targets. It may exhibit enzyme inhibition or receptor modulation, influencing metabolic pathways within cells. Specific studies are required to elucidate its precise mechanisms of action and therapeutic potential in pharmacology .
The synthesis of this compound typically involves multi-step organic reactions:
In industrial settings, both batch and continuous flow processes may be utilized for large-scale production.
The compound has several applications across various fields:
Interaction studies focus on how 1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol interacts with specific molecular targets. These studies may involve:
Understanding these interactions is crucial for assessing its potential therapeutic applications .
Several compounds share structural similarities with 1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | 1210129-64-8 | 0.83 |
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | 1303588-27-3 | 0.67 |
5-Chloro-1H-pyrrolo[2,3-c]pyridine | 131084-55-4 | 0.65 |
6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | 1260862-06-3 | 0.66 |
1-(2-Chloropyridin-4-yl)piperazine | 854159-45-8 | 0.66 |
The uniqueness of this compound lies in its specific combination of functional groups and structural features that confer distinct reactivity patterns and biological activities compared to other similar compounds. Its ability to undergo diverse chemical transformations while exhibiting potential biological effects makes it a valuable subject for further research in both chemistry and pharmacology .